(2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide
Description
(2E)-2-{2-[(4-Methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide is a chromene-based hydrazone derivative characterized by a 2H-chromene core, a hydrazinylidene linker, a 4-methoxyphenylcarbonyl group, and a terminal carboxamide moiety. This compound’s unique structure combines electronic effects from the methoxy group and the planar chromene system, which may enhance its bioactivity and binding affinity compared to simpler analogs.
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(2E)-2-[(4-methoxybenzoyl)hydrazinylidene]chromene-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-24-13-8-6-11(7-9-13)17(23)20-21-18-14(16(19)22)10-12-4-2-3-5-15(12)25-18/h2-10H,1H3,(H2,19,22)(H,20,23)/b21-18+ |
InChI Key |
SUYZCPJCIOTLHK-DYTRJAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/2\C(=CC3=CC=CC=C3O2)C(=O)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the formamido and methoxyphenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of chromene derivatives, including (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide, in targeting cancer cells. Chromenes have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase and cyclin-dependent kinases. For instance, a study demonstrated that similar chromene derivatives exhibited significant cytotoxicity against various tumor cell lines, indicating their potential as anticancer agents .
1.2 Antimicrobial Properties
The compound's structure suggests possible antimicrobial activity. Chromene derivatives have been tested for their efficacy against bacterial and fungal strains. In vitro studies have reported that certain chromene compounds displayed promising antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Biological Research
2.1 Protein Kinase Inhibition
Protein kinases are crucial in regulating cellular processes and are often implicated in cancer progression. Compounds like this compound may serve as inhibitors of specific protein kinases, thereby influencing pathways related to cell growth and survival. Research has indicated that structurally similar compounds can effectively inhibit various protein kinases, leading to reduced tumor growth in preclinical models .
2.2 Neuroprotective Effects
There is emerging interest in the neuroprotective properties of chromene derivatives. Studies suggest that these compounds may have the potential to protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's . The hydrazine moiety present in the compound may contribute to its protective effects by scavenging free radicals or modulating neuroinflammatory responses.
Material Science
3.1 Dyes and Pigments
The chromene structure is also explored for applications in material science, particularly as dyes and pigments due to its vibrant color properties. The incorporation of functional groups like methoxyphenyl can enhance the solubility and stability of these compounds in various solvents, making them suitable for use in coatings and plastics .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Chromene Modifications
- Chromene-3-carboxamide Derivatives: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12): Shares the chromene-3-carboxamide backbone but replaces the hydrazinylidene and 4-methoxyphenyl groups with a sulfonamide moiety. 2-Amino-3-cyano-4-(3’,5’-dibromo-4’-methoxyphenyl)-7-methoxy-4H-chromene (2E): Features dibromo and cyano substituents, which increase steric bulk and electron-withdrawing effects. These modifications may alter binding interactions in biological systems compared to the hydrazinylidene-carboxamide system .
Hydrazinylidene vs. Imino Linkers
- 2-(Phenylimino)-2H-chromene-3-carboxamide (30): Utilizes an imino (-NH-) linker instead of hydrazinylidene (-NH-N=).
Aromatic Substituent Variations
- Compound 13b (2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide): Contains a 4-methoxyphenylhydrazinylidene group similar to the target compound but lacks the chromene core. The chromene ring in the target compound may improve planarity and π-π stacking interactions, critical for intercalation with DNA or protein binding .
- 8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15): Substitutes the 4-methoxyphenyl group with a 2-chlorophenyl moiety. Chlorine’s electron-withdrawing nature may reduce electron density in the aromatic system, altering binding kinetics compared to the electron-donating methoxy group .
Physicochemical Properties
Computational and Crystallographic Insights
- SHELX Refinement () : Widely used for small-molecule crystallography. The target compound’s E-configuration, confirmed via X-ray analysis (as in ), ensures accurate structural assignment .
- Hydrogen-Bonding Networks () : The hydrazinylidene group likely participates in intermolecular hydrogen bonds, stabilizing crystal packing and enhancing solubility .
Biological Activity
The compound (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide , also known for its structural features as a hydrazone derivative of chromene, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 234.25 g/mol. Its structure features a chromene backbone, which is known for its biological versatility.
Anticancer Activity
Research indicates that chromene derivatives, including the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies have shown that these compounds can disrupt tubulin polymerization, leading to G2/M cell cycle arrest and activation of caspases, which are crucial for apoptotic processes .
- Case Studies : A study demonstrated that derivatives similar to the target compound showed IC50 values indicating moderate to high potency against leukemia (HL-60) and breast cancer (MCF-7) cell lines. For example, a related chromen derivative exhibited an IC50 value of 42.0 ± 2.7 μM against HL-60 cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties:
- Spectrum of Activity : It has been reported to possess activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .
- Research Findings : A comparative study highlighted that several 2H-chromene derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Other Pharmacological Effects
In addition to anticancer and antimicrobial properties, the compound has been investigated for other therapeutic effects:
- Antioxidant Activity : Some studies suggest that chromene derivatives can act as antioxidants, reducing oxidative stress in cells .
- Antidiabetic Potential : Preliminary findings indicate that certain analogs may influence glucose metabolism and insulin sensitivity, positioning them as potential antidiabetic agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group at position 4 | Enhances cytotoxicity in cancer cells |
| Carbonyl group | Critical for hydrazone formation and activity |
| Variations in R groups | Modulation of pharmacokinetic properties |
Q & A
Basic: What synthetic strategies are recommended for preparing (2E)-2-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-2H-chromene-3-carboxamide?
The compound can be synthesized via condensation reactions between a chromene-3-carboxamide precursor and a 4-methoxyphenylcarbonyl hydrazine derivative. Key steps include:
- Hydrazine formation : Reacting 4-methoxybenzoyl chloride with hydrazine hydrate to generate the hydrazine intermediate.
- Chromene coupling : Condensing the hydrazine intermediate with a chromene-3-carboxamide aldehyde under reflux in ethanol, catalyzed by acetic acid .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol to isolate the (2E)-isomer. Monitor reaction progress via TLC (Rf ~0.4–0.5) and confirm stereochemistry using NOESY NMR .
Basic: Which spectroscopic techniques are critical for confirming the (2E) configuration and functional groups?
- IR Spectroscopy : Identify the carbonyl (C=O) stretch of the hydrazinylidene moiety at ~1650–1680 cm⁻¹ and the carboxamide N–H bend at ~3300 cm⁻¹ .
- NMR :
- ¹H NMR : The hydrazinylidene proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm. The 4-methoxyphenyl group shows a triplet for aromatic protons (δ 6.8–7.1 ppm) and a methoxy singlet at δ 3.8 ppm .
- ¹³C NMR : The chromene carbonyl carbon resonates at δ 160–165 ppm .
- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazinylidene group .
Advanced: How can X-ray crystallography resolve ambiguities in the (2E) configuration and crystal packing?
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 296 K. Resolve the (2E) configuration via bond-length analysis (C=N: ~1.28 Å) and torsion angles .
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Address disorder using PART instructions and constrain aromatic rings with AFIX 66 .
- Validation : Check data-to-parameter ratios (>10:1) and R-factor convergence (<0.05). Use PLATON to validate geometry and detect twinning .
Advanced: How to analyze hydrogen-bonding networks and their impact on supramolecular assembly?
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···N) using Etter’s notation (e.g., for dimeric rings). Identify primary motifs like or chains () .
- Software Tools : Use Mercury to visualize packing diagrams and calculate interatomic distances. Compare with similar chromene derivatives to identify π-π stacking (3.5–4.0 Å) .
Advanced: How can computational methods predict biological activity and address data contradictions?
- Docking Studies : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR kinase). Validate poses with MD simulations in GROMACS .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compare calculated NMR shifts (GIAO method) with experimental data to resolve stereochemical conflicts .
- ADMET Prediction : Employ SwissADME to assess bioavailability (TPSA < 140 Ų) and P-glycoprotein substrate likelihood .
Advanced: What experimental design considerations are critical for reproducibility in synthetic batches?
- Condition Optimization : Screen solvents (DMF vs. ethanol) and catalysts (p-TsOH vs. acetic acid) to minimize byproducts. Use DoE (Design of Experiments) to balance temperature (60–80°C) and reaction time (12–24 hrs) .
- QC Protocols : Implement HPLC-PDA to monitor purity (>98%) and chiral columns to exclude (2Z) isomers. Cross-validate with SC-XRD for crystalline batches .
Advanced: How to troubleshoot SHELXL refinement errors in low-resolution datasets?
- Parameter Adjustment : Increase the number of restraints (e.g., SIMU, DELU) for poorly resolved atoms. Use ISOR to constrain anisotropic displacement .
- Data Truncation : Apply a resolution cutoff (e.g., θ > 25°) to exclude weak reflections. Reintegrate data with SAINT if Rint exceeds 0.08 .
Advanced: What strategies validate the absence of toxicity in early-stage pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
